4-Methylcatechol

Vue d'ensemble

Description

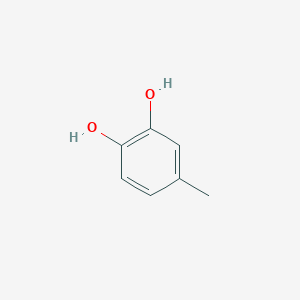

C'est l'un des isomères du méthylbenzènediol et se présente sous la forme d'un solide blanc . Le homocatéchol est structurellement apparenté au catéchol, avec un groupe méthyle attaché au cycle benzénique. Ce composé est connu pour ses propriétés phénoliques distinctives et est utilisé dans diverses applications scientifiques et industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le homocatéchol peut être synthétisé par plusieurs méthodes. Une méthode courante implique l'hydroxylation de dérivés du toluène. Par exemple, l'oxydation du 4-méthylphénol (p-crésol) à l'aide de peroxyde d'hydrogène en présence d'un catalyseur peut produire du homocatéchol . Une autre méthode implique l'hydrolyse du 2-chlorotoluène en milieu alcalin .

Méthodes de production industrielle : Dans les milieux industriels, le homocatéchol est souvent produit par l'hydroxylation de dérivés du phénol. Ce procédé implique généralement l'utilisation de peroxyde d'hydrogène comme oxydant et d'un catalyseur approprié pour faciliter la réaction . Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et une pureté du produit.

Analyse Des Réactions Chimiques

Types de réactions : Le homocatéchol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Le homocatéchol peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Principaux produits formés :

Oxydation : L'oxydation du homocatéchol peut conduire à la formation de quinones ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction produisent généralement des dérivés dihydroxyle.

Substitution : Les réactions de substitution peuvent produire une variété de composés aromatiques fonctionnalisés.

Applications De Recherche Scientifique

Antiplatelet Activity

4-Methylcatechol has been identified as a potent antiplatelet agent. Research indicates that it is significantly more effective than acetylsalicylic acid (aspirin) in inhibiting platelet aggregation. A study involving healthy donors demonstrated that 4-MC inhibited aggregation induced by various pathways, including those triggered by arachidonic acid and collagen. The mechanism of action involves interference with cyclooxygenase-thromboxane synthase coupling, which is crucial for platelet activation .

Case Study: Mechanism of Action

- Study Design : Ex vivo experiments using whole human blood.

- Findings : 4-MC effectively blocked platelet aggregation at concentrations as low as 10 μM.

- : This suggests that 4-MC could serve as a novel antiplatelet compound, potentially beneficial for cardiovascular health.

Anticancer Properties

Another significant application of this compound is its role in cancer research, particularly concerning melanoma. Studies have shown that 4-MC inhibits the proliferation of melanoma cells while sparing normal melanocytes. It induces apoptosis through the intrinsic mitochondrial pathway and increases reactive oxygen species (ROS) levels within cancer cells .

Case Study: Melanoma Cell Proliferation

- Experimental Setup : Melanoma cell lines treated with varying concentrations of 4-MC.

- Results : Dose-dependent inhibition of cell growth and increased apoptosis was observed.

- Implications : These findings suggest that 4-MC may be a promising candidate for developing new therapies against melanoma.

Industrial Applications

In addition to its biomedical implications, this compound is also utilized in industrial settings. It serves as an intermediate in the synthesis of various compounds, including fragrances and antioxidants. Specifically, it is used to manufacture watermelon ketone and other aromatic compounds .

Table: Industrial Uses of this compound

| Application | Description |

|---|---|

| Fragrance Production | Intermediate for synthesizing watermelon ketone |

| Antioxidant Synthesis | Used in formulations requiring antioxidant properties |

| Pharmaceutical Intermediates | Precursor for various active pharmaceutical ingredients |

Neuroprotective Effects

Recent studies have indicated that this compound may enhance brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and growth. This property suggests potential applications in neurodegenerative disease research .

Case Study: Neuroprotection

- Research Focus : Effects on cultured brain cells and rat models.

- Outcome : Increased BDNF content and mRNA expression were observed following treatment with 4-MC.

- Significance : This points to the potential of 4-MC in developing neuroprotective strategies.

Antioxidant Properties

The antioxidant capabilities of this compound have been documented, making it a candidate for applications in food preservation and health supplements. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .

Mécanisme D'action

Homocatechol exerts its effects through various molecular mechanisms. It is known to induce the production of nerve growth factor, which plays a crucial role in the growth and maintenance of neurons . The compound interacts with specific molecular targets and pathways involved in neuroprotection and antioxidant activity .

Comparaison Avec Des Composés Similaires

Le homocatéchol est similaire à d'autres dérivés du catéchol, tels que le catéchol (1,2-dihydroxybenzène) et l'hydroquinone (1,4-dihydroxybenzène). sa structure unique, avec un groupe méthyle attaché au cycle benzénique, lui confère des propriétés chimiques et biologiques distinctes .

Composés similaires :

- Catéchol (1,2-dihydroxybenzène)

- Hydroquinone (1,4-dihydroxybenzène)

- Résorcinol (1,3-dihydroxybenzène)

- Pyrogallol (1,2,3-trihydroxybenzène)

Les propriétés uniques du homocatéchol en font un composé précieux dans diverses applications scientifiques et industrielles.

Activité Biologique

4-Methylcatechol (4-MC) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its effects on various biological systems, including its neuroprotective properties, antioxidant capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an aromatic compound with the chemical formula C₇H₈O₂. It is structurally related to catechol and exhibits similar reactivity due to the presence of hydroxyl groups. This structure is significant for its biological activity, influencing interactions with enzymes and cellular receptors.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of 4-MC, particularly its ability to stimulate brain-derived neurotrophic factor (BDNF) synthesis. A study demonstrated that 4-MC administration led to increased BDNF levels in cultured rat astrocytes and neurons, as well as in vivo in the rat brain. The mechanism involves upregulation of BDNF mRNA expression, which correlates with enhanced neuronal survival and function .

Table 1: Effects of this compound on BDNF Levels

| Experimental Condition | BDNF Content (pg/mL) | mRNA Expression (Relative Units) |

|---|---|---|

| Control | 50 | 1.0 |

| 4-MC Treatment | 120 | 2.5 |

Antioxidant Activity

This compound exhibits significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. In a study comparing its antioxidant capacity with quercetin, 4-MC demonstrated comparable efficacy in inhibiting lipid peroxidation in cell-based assays . This property is particularly relevant in mitigating metabolic disorders associated with oxidative stress.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC₅₀ (µM) |

|---|---|---|

| Quercetin | 85 | 10 |

| This compound | 80 | 12 |

Antiplatelet and Cardiovascular Effects

Recent studies have identified the antiplatelet effects of 4-MC, suggesting its potential as a therapeutic agent in cardiovascular diseases. It has been shown to inhibit platelet aggregation induced by various stimuli, including arachidonic acid (AA) and collagen. The mechanism appears to involve interference with intracellular signaling pathways rather than direct inhibition of cyclooxygenase-1 or thromboxane synthase .

Table 3: Inhibition of Platelet Aggregation by this compound

| Stimulus | Aggregation Inhibition (%) at 5 µM |

|---|---|

| Arachidonic Acid | 60 |

| Collagen | 55 |

Apoptotic Induction in Insulinoma Cells

Another significant finding is the ability of 4-MC to induce apoptosis in insulinoma cells (INS-1). This effect is linked to decreased insulin secretion and altered expression of key regulatory proteins. The induction of apoptosis may have implications for diabetes treatment strategies .

Table 4: Effects of this compound on INS-1 Cells

| Treatment | Apoptosis Rate (%) | Insulin Secretion (nM) |

|---|---|---|

| Control | 10 | 30 |

| 4-MC Treatment | 40 | 15 |

Case Studies and Applications

Several case studies have explored the application of 4-MC in various fields:

- Neurodegenerative Diseases : The neuroprotective effects observed suggest potential applications in treating conditions like Alzheimer's disease by enhancing neuronal survival through BDNF modulation.

- Cardiovascular Health : Given its antiplatelet properties, there is potential for developing new therapies aimed at reducing thrombotic events.

- Diabetes Management : The apoptotic effects on insulinoma cells may lead to novel approaches for targeting insulin secretion mechanisms.

Propriétés

IUPAC Name |

4-methylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCATMYQYDCTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020861 | |

| Record name | 4-Methylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light brown solid; [Alfa Aesar MSDS], Solid | |

| Record name | 4-Methylcatechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylcatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0028 [mmHg] | |

| Record name | 4-Methylcatechol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

452-86-8 | |

| Record name | 4-Methylcatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,2-Benzenediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylcatechol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12GLI7JGB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65 °C | |

| Record name | 4-Methyl-1,2-Benzenediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04120 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Methylcatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.